molecular formula C20H21F3N6O2 B2733936 1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034374-07-5

1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2733936
CAS No.: 2034374-07-5
M. Wt: 434.423
InChI Key: BUZRUTCHOARIIJ-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture combining a piperidine ring linked to a benzoyl group substituted with an imidazole-methyl moiety, fused to a 1,2,4-triazolone core bearing a trifluoromethyl group. Key structural elements include:

  • Benzoyl-imidazole moiety: The imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms) enhances electron-rich interactions, while the benzoyl group contributes to lipophilicity.
  • Trifluoromethyl group: Enhances lipophilicity, metabolic resistance, and binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

2-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O2/c1-26-18(20(21,22)23)25-29(19(26)31)16-6-9-28(10-7-16)17(30)15-4-2-14(3-5-15)12-27-11-8-24-13-27/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZRUTCHOARIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by several functional groups:

  • Imidazole ring : Known for its role in biological systems and interactions with metal ions.
  • Benzoyl group : Enhances lipophilicity and facilitates binding to protein targets.
  • Piperidine ring : Contributes to the overall stability and reactivity.
  • Triazole moiety : Associated with various pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group allows for hydrophobic interactions with protein surfaces. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains, which may be linked to its ability to disrupt cellular processes through enzyme inhibition.

Anticancer Activity

Several studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one discussed have been reported to inhibit tumor growth in xenograft models. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival.

Activity IC50 Value (µM) Cell Line/Model
Antimicrobial0.5 - 5Various bacterial strains
Anticancer0.64MM1.S multiple myeloma
15.0FGFR1 inhibition

Case Studies

  • Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of HCT116 colon cancer cells with an IC50 of 0.64 µM, showcasing its potential as a therapeutic agent in oncology .
  • Antimicrobial Evaluation : In vitro studies indicated that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .
  • Mechanism Elucidation : Molecular docking studies revealed that the imidazole and triazole rings engage in critical interactions within enzyme active sites, supporting their role as effective inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the triazole and imidazole rings in modulating biological activity. Variations in these groups significantly affect potency and selectivity against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several patented and catalogued molecules. Below is a comparative analysis:

Compound Key Structural Features Functional Differences Potential Applications Source
Target Compound Piperidine, benzoyl-imidazole, 1,2,4-triazolone, CF₃ N/A Speculative: Kinase inhibition, antimicrobial
(4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-CF₃-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone (EP 1 926 722 B1) Piperazine, benzimidazole, pyridine, CF₃ Ethyl-piperazine instead of piperidine; pyridine linker Likely kinase inhibitor (e.g., EGFR)
{1-Methyl-5-[2-(5-CF₃-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-CF₃-phenyl)-amine (EP 1 926 722 B1) Benzoimidazole, pyridine, triazole, dual CF₃ Dual CF₃ groups; benzoimidazole core Enhanced selectivity for ATP-binding pockets
4-(1H-Imidazol-1-yl)aniline (Biopharmacule Catalog) Aniline-linked imidazole Lacks piperidine and triazolone Intermediate for anticancer agents
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () Piperidine, pyridine, benzoimidazole Amine substituent vs. benzoyl-imidazole Cancer therapy (e.g., kinase targets)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 1,2,4-triazolone core and CF₃ group may confer resistance to oxidative metabolism, contrasting with analogues lacking these features (e.g., piperidine-4-amine derivatives in ) .
  • Synthetic Complexity : The benzoyl-imidazole-piperidine linkage likely requires multi-step coupling reactions, similar to patented compounds in EP 1 926 722 B1 .

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